2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
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Overview
Description
2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The structure of this compound includes a quinazolinone moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazolinone in the presence of a palladium catalyst.
Acylation: The final step involves the acylation of the quinazolinone derivative with cyclopentyl acetic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its antimicrobial properties and potential use in treating infections.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory process.
Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl)acetamide
- 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas
Uniqueness
2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclopentyl acetamide moiety may also contribute to its unique biological activity profile.
Biological Activity
2-Cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H22N2O5 and features a cyclopentyl group attached to an acetamide moiety. The presence of a quinazolinone structure contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes linked to cancer proliferation, such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These pathways are critical in regulating cell growth and survival .
- Cell Cycle Modulation : Compounds in this class have shown the ability to induce cell cycle arrest in cancer cell lines, leading to apoptosis. For instance, studies demonstrated that related compounds could trigger JNK pathway activation, resulting in increased apoptosis in prostate and breast cancer cells .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Cancer Cell Studies : A study involving a related compound demonstrated significant inhibition of cell viability in PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines. The mechanism was attributed to the repression of Akt and mTOR signaling pathways, leading to apoptosis .
- Inflammatory Disease Models : In models of inflammation, compounds with similar structures have shown promise in reducing markers of inflammation, suggesting potential therapeutic applications in diseases like arthritis or asthma .
Research Findings
Recent findings highlight the potential of this compound as a candidate for further development:
- Antitumor Activity : The compound exhibits significant antitumor activity through multiple pathways, including apoptosis induction and cell cycle modulation .
- Synergistic Effects : Preliminary investigations suggest that when combined with other therapeutic agents (e.g., paclitaxel), the compound may enhance anticancer efficacy, indicating its potential for combination therapies .
Properties
IUPAC Name |
2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-23-20-12-5-4-11-19(20)22(27)25(15)18-10-6-9-17(14-18)24-21(26)13-16-7-2-3-8-16/h4-6,9-12,14,16H,2-3,7-8,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDLKGWPBEIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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